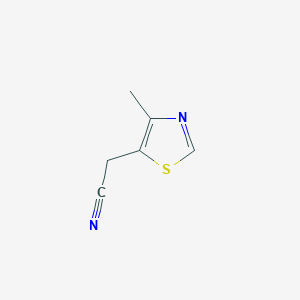

2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile

Description

Contextualization within Heterocyclic Chemistry Research

The study of 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile is situated at the intersection of two significant areas of organic chemistry: the chemistry of thiazoles and the synthetic utility of nitrile-containing compounds.

Thiazole (B1198619), a five-membered aromatic ring containing both sulfur and nitrogen, is a privileged heterocyclic motif. cymitquimica.comchemsynthesis.com This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically important molecules. chemicalbook.comnih.gov Thiazole derivatives are known to exhibit a wide array of biological activities. nih.gov The thiazole ring is a key structural component in many natural products and synthetic drugs, highlighting its versatility and importance in the development of new therapeutic agents. cymitquimica.comchemsynthesis.com Its ability to serve as a bioisostere for other aromatic systems and its capacity to engage in various intermolecular interactions make it a frequent choice in drug design and materials science.

The nitrile or cyano group is an exceptionally versatile functional group in organic synthesis. wikipedia.orgnih.gov When attached to a heterocyclic core, it imparts unique reactivity, serving as a precursor for a multitude of other functionalities such as carboxylic acids, amines, and amides. wikipedia.org Nitrile-containing heterocycles are valuable intermediates, capable of participating in cycloaddition reactions and serving as key building blocks for the construction of more complex, often polycyclic, molecular architectures. wikipedia.orgnih.gov Their utility is central to the efficient synthesis of diverse libraries of compounds for biological screening.

Rationale for Focused Academic Investigation of this compound

The specific structure of this compound, combining the stable thiazole ring with the reactive acetonitrile (B52724) moiety, presents a compelling case for dedicated research. The rationale for its investigation is built upon its largely untapped potential.

While the general reactivity of thiazoles and nitriles is well-documented, the specific reaction pathways of this compound remain largely unexplored. The presence of the acetonitrile group at the C5 position of the thiazole ring suggests a unique electronic environment that could lead to novel reactivity. Investigations into how the thiazole nucleus influences the reactions of the adjacent methylene (B1212753) and nitrile groups are needed. For instance, studies on related azolylacetonitriles show they are susceptible to reactions with various electrophilic reagents, suggesting that this compound could be a valuable substrate for generating diverse thiophene (B33073) derivatives and other complex heterocycles.

The bifunctional nature of this compound makes it an ideal candidate as a modular building block in organic synthesis. The nitrile group can be transformed into various other functionalities, while the thiazole ring offers sites for further substitution or can act as a stable core scaffold. This dual functionality allows for the systematic construction of complex molecules with potential applications in medicinal chemistry and materials science. Chiral thiazole-containing molecules, for example, are crucial building blocks for the synthesis of peptide-derived natural products. chemicalbook.com The strategic use of this compound could streamline the synthesis of novel compound libraries for screening purposes.

Currently, there is a notable absence of theoretical or computational studies focused on this compound. Computational chemistry offers powerful tools to predict molecular properties, reaction mechanisms, and the stability of intermediates. abovchem.com A focused theoretical investigation could provide valuable insights into the compound's electronic structure, preferred conformations, and reactivity. Such studies could predict the outcomes of unknown reactions, explain observed regioselectivity, and guide future experimental work, thereby accelerating the exploration of its synthetic potential. DFT (Density Functional Theory) calculations, for instance, could elucidate the mechanisms of potential cycloaddition or substitution reactions involving this molecule. abovchem.commdpi.com

Chemical Compound Data

Interactive Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 19785-39-8 | matrix-fine-chemicals.com |

| Molecular Formula | C₆H₆N₂S | matrix-fine-chemicals.com |

| Molecular Weight | 138.19 g/mol | matrix-fine-chemicals.com |

| IUPAC Name | This compound | matrix-fine-chemicals.com |

| SMILES | CC1=C(CC#N)SC=N1 | matrix-fine-chemicals.com |

| InChIKey | XSRRCOBFMZWKJR-UHFFFAOYSA-N | matrix-fine-chemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c1-5-6(2-3-7)9-4-8-5/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBUWDYLAGXYNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50382-33-7 | |

| Record name | 2-(4-methyl-1,3-thiazol-5-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 2 4 Methyl 1,3 Thiazol 5 Yl Acetonitrile and Its Core Thiazole Structure

Historical and Classical Synthetic Pathways to Thiazoles

The formation of the thiazole (B1198619) ring is a cornerstone of heterocyclic chemistry, with several classical methods developed over a century ago that are still in use today. These methods typically involve the reaction of two key building blocks to form the five-membered ring containing sulfur and nitrogen.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most widely utilized methods for the synthesis of thiazole derivatives. nih.gov The classical approach involves the condensation of a thioamide with an α-halocarbonyl compound. smolecule.com This reaction is known for its versatility and generally proceeds under mild conditions without the need for harsh heating or expensive catalysts. smolecule.com

The mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom from the thioamide on the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole ring. The reaction tolerates a wide range of functional groups on both the thioamide and the α-halocarbonyl component, allowing for the synthesis of a diverse array of substituted thiazoles. smolecule.com

Table 1: Key Features of the Hantzsch Thiazole Synthesis

| Feature | Description |

| Reactants | Thioamide and α-halocarbonyl compound |

| Key Bond Formation | C-S and C-N bonds of the thiazole ring |

| Conditions | Typically mild, often in a suitable solvent like ethanol (B145695) |

| Advantages | High yields, wide substrate scope, and operational simplicity |

| Variants | Use of different halogenating agents for the carbonyl compound and various thioamide precursors |

For the synthesis of a compound like 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile, a plausible Hantzsch approach would involve the reaction of a thioamide with an appropriately substituted α-haloketone.

Cyclocondensation reactions are a fundamental strategy for the formation of heterocyclic rings, including the thiazole core. smolecule.com These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol, to form a cyclic structure. The Hantzsch synthesis is itself a prime example of a cyclocondensation reaction. smolecule.com

Other classical cyclocondensation approaches to thiazoles include the reaction of α-aminonitriles with carbon disulfide or related sulfur-containing reagents, a method known as the Cook-Heilbron synthesis. This pathway is particularly relevant for the formation of 5-aminothiazoles. Another historical method is the Gabriel synthesis of thiazoles, which involves the reaction of α-acylamino ketones with phosphorus pentasulfide.

These classical methods, while effective, sometimes require harsh reaction conditions or the use of malodorous and toxic reagents. Nevertheless, they established the fundamental principles of thiazole ring construction that have been refined in more contemporary synthetic procedures.

Contemporary and Advanced Synthetic Procedures for the Compound

Modern synthetic organic chemistry has seen the development of more sophisticated and efficient methods for the synthesis of thiazole derivatives, including strategies that offer greater control over regioselectivity and are more environmentally benign.

The synthesis of complex thiazole derivatives often necessitates a multi-step approach. nih.gov This allows for the careful and controlled introduction of various functional groups onto the thiazole ring. For a compound such as this compound, a multi-step synthesis could begin with the formation of a simpler thiazole precursor, followed by the stepwise introduction of the methyl and acetonitrile (B52724) groups.

For instance, a synthetic route could involve the initial synthesis of a 4-methylthiazole (B1212942) derivative, which is then functionalized at the 5-position. The introduction of the acetonitrile moiety can be achieved through various methods, such as the reaction of a 5-(halomethyl)-4-methylthiazole with a cyanide salt.

A reported multi-step continuous flow synthesis of 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones highlights the utility of sequential reactions, where a Hantzsch thiazole synthesis is followed by deketalization and a Biginelli three-component reaction, all performed in a continuous flow microreactor system without the isolation of intermediates. nih.gov This approach demonstrates the potential for automating and streamlining multi-step syntheses of complex thiazole-containing molecules. syrris.jp

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. Several one-pot methods have been developed for the synthesis of substituted thiazoles. researchgate.net

An efficient one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles has been reported, involving the in-situ generation of an α-bromo-1,3-diketone which then reacts with a thioamide under solvent-free conditions. researchgate.net This method provides exclusive formation of a single regioisomer in high yields and with broad functional group tolerance. researchgate.net While this specific example leads to an acyl group at the 5-position, the principle could be adapted for the synthesis of other 5-substituted-4-methylthiazoles.

The use of catalysts in organic synthesis can lead to milder reaction conditions, increased reaction rates, and improved selectivity. Various catalytic systems have been developed to facilitate the synthesis of thiazoles.

For example, a green and efficient method for the synthesis of new substituted Hantzsch thiazole derivatives has been developed using silica-supported tungstosilicic acid as a reusable catalyst. This one-pot, multi-component procedure allows for the reaction of a 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and substituted benzaldehydes to proceed in high yields under conventional heating or ultrasonic irradiation.

Furthermore, palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pre-formed thiazole rings. These methods can be employed to introduce various substituents at specific positions on the thiazole nucleus, offering a versatile approach to the synthesis of highly substituted thiazoles. The development of new thiazole-based complexes as catalysts themselves is also an active area of research, with applications in the synthesis of other heterocyclic compounds. nih.gov

Table 2: Comparison of Synthetic Approaches

| Approach | Key Characteristics | Relevance to this compound |

| Hantzsch Synthesis | Condensation of thioamides and α-halocarbonyls. smolecule.com | A fundamental and direct route to the thiazole core. |

| Multi-Step Synthesis | Sequential introduction of functional groups. nih.gov | Allows for controlled construction of the target molecule. |

| One-Pot Synthesis | Multiple reactions in a single vessel. researchgate.net | Increases efficiency and reduces waste. |

| Catalytic Synthesis | Use of catalysts to promote the reaction. nih.gov | Enables milder conditions and improved selectivity. |

Chemo- and Regioselective Synthesis of this compound

The chemo- and regioselectivity in the synthesis of polysubstituted thiazoles, such as this compound, are critical for ensuring the desired isomeric purity of the final product. The Hantzsch thiazole synthesis, first described in 1887, remains a widely utilized and versatile method for the construction of the thiazole ring. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com

Control over Substitution Patterns

The substitution pattern of the resulting thiazole in the Hantzsch synthesis is dictated by the choice of the starting materials. For the synthesis of this compound, a strategic selection of precursors is necessary to achieve the desired arrangement of the methyl group at the C4 position and the acetonitrile group at the C5 position.

A plausible synthetic route would involve the reaction of a suitably substituted α-halocarbonyl compound with a thioamide. To introduce the methyl group at the C4 position, an α-haloketone bearing a methyl group adjacent to the carbonyl is required. The acetonitrile moiety at the C5 position can be introduced via a precursor that has a cyanomethyl group.

One potential synthetic strategy is the reaction between a 3-halo-2-butanone derivative and a thioamide that can provide the 2-acetonitrile group. The regioselectivity of the Hantzsch synthesis is generally well-defined, with the sulfur atom of the thioamide attacking the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.com

Alternative approaches to control the substitution pattern include multi-component reactions, which can offer high atom economy and procedural simplicity. nih.gov For instance, a one-pot condensation of an aldehyde, a thioamide, and an α-haloketone can lead to highly substituted thiazoles. researchgate.netmdpi.com The specific regiochemical outcome is dependent on the reaction conditions and the nature of the reactants.

| Reactant 1 | Reactant 2 | Resulting Thiazole Substitution Pattern | Reference |

| α-Haloketone | Thioamide | 2,4-Disubstituted or 2,4,5-Trisubstituted | synarchive.com |

| Aldehyde, Thioamide, α-Haloketone | Multi-component | Highly substituted | nih.govmdpi.com |

| Active Methylene (B1212753) Isocyanide | Methyl Carbodithioate | 2-Unsubstituted, 4,5-Disubstituted | nih.gov |

Stereochemical Considerations in Analogue Synthesis

While this compound itself is achiral, the synthesis of its analogues, particularly those with chiral centers, necessitates careful consideration of stereochemistry. The introduction of chirality can be achieved through the use of chiral starting materials or by employing stereoselective reactions.

For example, in the synthesis of chiral thiazole amino acid derivatives, an efficient modified Hantzsch reaction has been described that utilizes optically pure amino acids as the starting material. tandfonline.com This approach allows for the retention of stereochemical integrity throughout the synthetic sequence. However, racemization can be a challenge during Hantzsch thiazole synthesis, especially when the chiral center is adjacent to the reacting carbonyl group. researchgate.net

The development of stereoselective methods for the synthesis of thiazole-containing compounds is an active area of research. This includes the use of chiral catalysts and auxiliaries to control the stereochemical outcome of the reaction. Solid-phase synthesis has also been employed for the creation of libraries of chiral polyaminothiazoles. nih.gov

Green Chemistry Principles in the Synthesis of Thiazole Analogs

The application of green chemistry principles to the synthesis of thiazoles and their analogues is driven by the need for more sustainable and environmentally responsible chemical processes. bepls.com This includes the use of greener solvents, catalysts, and energy sources, as well as the design of reactions with high atom economy. bepls.com

Solvent-Free Reaction Environments

Performing reactions in the absence of a solvent or in environmentally benign solvents like water or ethanol is a key aspect of green chemistry. Solvent-free, or solid-state, reactions can lead to reduced waste, simplified work-up procedures, and often, enhanced reaction rates. researchgate.net

The Hantzsch thiazole synthesis has been successfully adapted to solvent-free conditions. organic-chemistry.org For instance, the condensation of 2-bromoacetophenones with thiourea can be achieved by simply grinding the reactants together, leading to the formation of 2-aminothiazoles in good yields within a short reaction time. organic-chemistry.org Microwave irradiation has also been employed to facilitate solvent-free synthesis of thiazole derivatives, offering a rapid and efficient alternative to conventional heating. nih.gov

| Reaction Condition | Advantages | Reference |

| Solvent-free grinding | Reduced waste, simple work-up, fast | organic-chemistry.org |

| Microwave irradiation (solvent-free) | Rapid, efficient, eco-friendly | nih.gov |

Environmentally Benign Catalysis

The use of reusable and non-toxic catalysts is another important principle of green chemistry. In thiazole synthesis, a variety of environmentally benign catalysts have been explored to replace traditional and often hazardous reagents.

Silica-supported tungstosilisic acid has been utilized as a reusable heterogeneous catalyst for the one-pot, multi-component synthesis of substituted Hantzsch thiazole derivatives. nih.govmdpi.com This catalyst can be easily recovered by filtration and reused in subsequent reactions with minimal loss of activity. nih.gov

Biocatalysts, such as chitosan-based hydrogels, have also emerged as eco-friendly alternatives for promoting the synthesis of thiazole derivatives. mdpi.comnih.govmdpi.com These biopolymeric catalysts can be used in conjunction with energy-efficient techniques like ultrasonic irradiation to afford high yields of the desired products under mild conditions. mdpi.comnih.gov

| Catalyst | Type | Advantages | Reference |

| Silica-supported tungstosilisic acid | Heterogeneous | Reusable, efficient | nih.govmdpi.com |

| Chitosan-based hydrogel | Biocatalyst | Eco-friendly, reusable, mild conditions | mdpi.comnih.govmdpi.com |

| NiFe2O4 Nanoparticles | Heterogeneous | Reusable, efficient in aqueous media | acs.org |

Chemical Reactivity and Transformation Studies of 2 4 Methyl 1,3 Thiazol 5 Yl Acetonitrile

Reactivity of the Acetonitrile (B52724) Moiety

The acetonitrile portion of the molecule, consisting of a nitrile group (-C≡N) and an adjacent methylene (B1212753) group (-CH₂-), is a hub of chemical activity. The strong electron-withdrawing nature of the nitrile group significantly influences the reactivity of the neighboring alpha-carbon and the carbon-nitrogen triple bond itself.

Nucleophilic Addition Reactions

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack. While this reaction is common for many nitriles, it typically requires activation, for instance, by protonation in an acidic medium, to increase the electrophilicity of the nitrile carbon. lumenlearning.com The addition of a nucleophile to the nitrile results in the formation of an imine anion, which upon protonation yields an imine. This intermediate can then undergo further reactions, such as hydrolysis.

Although direct nucleophilic addition to the unsubstituted nitrile of 2-(4-methyl-1,3-thiazol-5-yl)acetonitrile is not widely documented in specific studies, this pathway is a fundamental aspect of nitrile chemistry. For example, the electrochemical reduction of nitriles to primary amines proceeds via nucleophilic addition of a hydride equivalent. osti.govnih.gov

Reactions at the Alpha-Carbon of the Acetonitrile Group

The methylene (-CH₂-) protons adjacent to the nitrile group (alpha-protons) are acidic due to the powerful electron-withdrawing effect of the cyano group, which stabilizes the resulting carbanion through resonance. This acidity allows for deprotonation by a suitable base, such as lithium diisopropylamide (LDA) or sodium hydroxide (B78521), to form a nucleophilic enolate-equivalent. pressbooks.pub This nucleophile can then participate in a variety of carbon-carbon bond-forming reactions. youtube.comlibretexts.org

Key Reactions at the Alpha-Carbon:

Alkylation: The carbanion generated from this compound can react with alkyl halides in an SN2-type reaction to introduce an alkyl group at the alpha-position. This is a versatile method for elaborating the carbon skeleton. libretexts.org

Condensation Reactions: The active methylene group readily participates in condensation reactions with aldehydes and ketones. A notable example is the Knoevenagel condensation. Studies on the related compound, 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile, show it reacting with cyclopentanone (B42830) in the presence of ammonium (B1175870) acetate (B1210297) to yield the corresponding condensed product. scirp.org

Gewald Reaction: This multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene compound, like our title nitrile, in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org Research has shown that 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile undergoes the Gewald reaction with ethyl acetoacetate (B1235776) and elemental sulfur to produce a substituted aminothiophene. scirp.org This highlights the utility of the alpha-carbon's reactivity in constructing complex heterocyclic systems.

Cycloaddition-type Reactions: The nucleophilic alpha-carbon can attack other functional groups to form rings. For instance, the reaction of 2-(benzo[d]thiazol-2-yl)acetonitrile with 2-nitrophenyl azide (B81097) in the presence of triethylamine (B128534) leads to the formation of a 1,2,3-triazol-5-amine, demonstrating the alpha-carbon's role in ring synthesis. mdpi.com

The following table summarizes representative reactions involving the alpha-carbon of thiazolylacetonitrile derivatives.

| Reaction Type | Reactants | Reagents/Conditions | Product Type | Ref |

| Knoevenagel Condensation | 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile, Cyclopentanone | Ammonium Acetate, 120°C | α,β-Unsaturated Nitrile | scirp.org |

| Gewald Reaction | 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile, Ethyl acetoacetate, Sulfur | N/A | Substituted 2-Aminothiophene | scirp.org |

| Triazole Synthesis | 2-(Benzo[d]thiazol-2-yl)acetonitrile, 2-Nitrophenyl azide | Triethylamine, DMF, Room Temp | Substituted 1,2,3-Triazole | mdpi.com |

Nitrile Functional Group Transformations

The nitrile group itself is a versatile functional group that can be converted into other important chemical moieties, primarily through hydrolysis and reduction.

Hydrolysis: The hydrolysis of nitriles is a common method for preparing carboxylic acids. The reaction can be catalyzed by either acid or base and proceeds through an amide intermediate. lumenlearning.comchemistrysteps.comyoutube.com

Acid-catalyzed hydrolysis: Heating the nitrile under reflux with an aqueous acid (e.g., HCl or H₂SO₄) first produces an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. libretexts.orgmasterorganicchemistry.com

Base-catalyzed hydrolysis: Refluxing the nitrile with an aqueous base (e.g., NaOH) initially forms the salt of the carboxylic acid and ammonia. libretexts.org Subsequent acidification of the mixture liberates the free carboxylic acid. libretexts.org

This transformation is crucial in the synthesis of the fungicide Thifluzamide, where the related 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate ester is hydrolyzed to its corresponding carboxylic acid, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, using sodium hydroxide followed by acidification. nih.govgoogle.comnaclind.com This strongly suggests that this compound can be hydrolyzed to 2-(4-methyl-1,3-thiazol-5-yl)acetic acid.

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂).

Catalytic Hydrogenation: This can be achieved using hydrogen gas with a metal catalyst like nickel, platinum, or palladium, though this method can sometimes lead to the formation of secondary and tertiary amines as byproducts. nih.gov

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for converting nitriles to primary amines.

Electrochemical Reduction: Recent studies have demonstrated the selective electroreduction of acetonitrile to ethylamine (B1201723) using copper nanoparticle catalysts, offering a more selective and environmentally friendly alternative to traditional methods. osti.govnih.gov This method is expected to be applicable to the reduction of this compound to 2-(4-methyl-1,3-thiazol-5-yl)ethanamine.

Reactivity of the 4-Methyl-1,3-thiazole Ring System

The 4-methyl-1,3-thiazole ring is an aromatic heterocycle. Its reactivity is influenced by the presence of two different heteroatoms (sulfur and nitrogen) and the existing substituents.

Electrophilic Aromatic Substitution Reactions

The thiazole (B1198619) ring is generally resistant to electrophilic aromatic substitution (EAS) compared to benzene, but substitution is possible. pharmaguideline.comias.ac.in The electron density distribution in the thiazole ring makes the C5 position the most susceptible to electrophilic attack. pharmaguideline.comwikipedia.orgchemicalbook.com

In this compound, the C5 position is already substituted with the acetonitrile group. Therefore, any further electrophilic substitution on the ring would be directed to other positions. General reactivity patterns for substituted thiazoles indicate that if the C5 position is blocked, electrophilic attack becomes significantly more difficult. ias.ac.in For instance, in 4-methylthiazole (B1212942), electrophilic attack (nitration, sulfonation) occurs at the C5 position. ias.ac.in In 2,5-dimethylthiazole, where C5 is substituted, electrophilic attack occurs at the C4 position. ias.ac.in Given that both the C4 and C5 positions are occupied in the title compound, electrophilic aromatic substitution directly on the thiazole ring is highly unlikely to occur under standard conditions.

The following table summarizes the preferred position of electrophilic attack on various thiazole derivatives.

| Thiazole Derivative | Position of Electrophilic Attack | Ref |

| Thiazole | C5 | pharmaguideline.comias.ac.in |

| 2-Aminothiazole (B372263) | C5 | ias.ac.in |

| 4-Methylthiazole | C5 | ias.ac.in |

| 2,5-Dimethylthiazole | C4 | ias.ac.in |

Nucleophilic Substitution Patterns on the Thiazole Ring

Nucleophilic aromatic substitution (SNAr) on the thiazole ring is generally unfavorable due to the ring's electron-rich aromatic nature. Such reactions typically require the presence of a good leaving group, such as a halogen, at an electron-deficient position on the ring. pharmaguideline.com The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most likely site for nucleophilic attack, provided it bears a suitable leaving group. pharmaguideline.comchemicalbook.com

For this compound itself, which lacks a leaving group on the thiazole ring, direct nucleophilic substitution is not a feasible reaction pathway. However, if the molecule were derivatized—for example, through the introduction of a halogen at the C2 position—then nucleophilic substitution at that site would become possible. Studies on halogenated imidazoles and other thiazoles show that nucleophiles like thiolates and alkoxides can displace a halide from the C2 position. cu.edu.egrsc.org

Metallation and Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The presence of the thiazole ring and the acidic protons of the methylene bridge in this compound suggests its potential as a substrate in metallation and subsequent cross-coupling reactions. These reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or pseudohalide. chim.it While direct studies on this compound are not extensively documented, the reactivity of similar thiazole systems provides a strong basis for its potential application. For instance, 5-substituted thiazoles have been successfully synthesized via Suzuki-Miyaura cross-coupling reactions using microwave irradiation in an aqueous medium. scispace.com This suggests that if the acetonitrile compound were converted to a halo-thiazole derivative (e.g., by replacing a hydrogen on the thiazole ring with a bromine or chlorine atom), it could readily participate in such couplings.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂, a base like potassium carbonate, and an aryl or heteroaryl boronic acid. scispace.comnih.gov The efficiency of these couplings can be high, particularly under microwave-assisted conditions which can shorten reaction times significantly. scispace.comresearchgate.net The choice of leaving group on the thiazole ring (e.g., tosylate, nonaflate) can also influence the reaction yields. researchgate.net For example, the coupling of pyrimidyl sulfonic esters with various arylboronic acids has been shown to be effective in water under microwave irradiation. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heterocyclic Compounds This table presents generalized conditions based on reactions with similar heterocyclic systems, illustrating potential pathways for this compound derivatives.

| Electrophile | Coupling Partner | Catalyst | Base | Solvent | Conditions | Product Type | Ref |

| 4-Pyrimidyl Tosylate | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Water | Microwave Irradiation | 4-Arylpyrimidine | researchgate.net |

| 5-Bromo-thiazole deriv. | Phenylboronic Acid | PdCl₂ | Na₂CO₃ | Aqueous | Microwave Irradiation | 5-Phenyl-thiazole deriv. | scispace.com |

| Aryl Mesylate | Heteroarylboronic Acid | Pd(OAc)₂ / L2* | K₃PO₄ | t-AmOH | 110 °C | Biaryl Product | mit.edu |

| L2 refers to a specific biarylphosphine ligand. |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of substituted alkenes. wikipedia.org The application of the Heck reaction to a derivative of this compound, such as a corresponding aryl halide, would involve reacting it with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

Catalysts for this reaction include palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0), often supported by phosphine (B1218219) ligands. wikipedia.org The reaction is versatile, and recent advancements have enabled phosphine-free conditions, sometimes in environmentally benign solvents like water or ionic liquids. wikipedia.orgorganic-chemistry.org The intramolecular version of the Heck reaction is a powerful tool for constructing heterocyclic and carbocyclic systems. chim.it This pathway could be particularly relevant for derivatives of this compound that contain an appropriately positioned alkene moiety, enabling cyclization to form fused ring structures. chim.it

Intramolecular Cyclization and Rearrangement Reactions

The structural features of this compound and its derivatives make them valuable precursors for the synthesis of complex, fused heterocyclic systems through intramolecular reactions.

The cyanomethyl group (-CH₂CN) is a versatile functional group that can participate in cyclization reactions. For instance, derivatives of this compound can be used to construct fused ring systems like thieno[2,3-d]pyrimidines, which are known for their biological activities. In one synthetic approach, the nitrile group can be hydrolyzed and transformed, or it can react with adjacent functional groups introduced onto the thiazole ring or its substituents.

A common strategy involves the reaction of a starting thiazole compound with reagents that build a new ring onto the existing one. For example, the reaction of 2-chloroacetamido-4-phenylthiazole with various sulfur nucleophiles can lead to the formation of fused thiazole systems. nih.gov Similarly, intramolecular cyclization of 2-diazo-(5H-dibenzo[a,d]cycloheptatrien-5-yl)-ethanone, a complex diazo ketone, yields a dibenzobarbaralone structure through a copper-catalyzed reaction, demonstrating the formation of intricate fused systems from precursors containing an activated methylene group. lew.ro Another powerful method is the tandem Ugi/intramolecular Diels-Alder reaction, where adducts formed in situ can spontaneously cyclize to create complex polycyclic structures like furo[2,3-f]isoindoles. nih.gov

The thiazole ring, while aromatic, can undergo transformations under specific conditions, leading to different heterocyclic structures. One documented pathway for thiazole ring transformation is through metabolic ring opening. For example, certain thiazole derivatives have been shown to undergo epoxidation at the C4-C5 double bond of the thiazole ring, followed by hydrolysis to a dihydrodiol. researchgate.net This intermediate is unstable and can undergo ring opening to form an oxoethylidene thiourea (B124793) intermediate, which is then hydrolyzed to a thiourea derivative. researchgate.net This represents a complete cleavage and transformation of the original thiazole nucleus.

Another potential, though less common, transformation could involve oxidative processes that lead to ring expansion or rearrangement. For instance, studies on isothiazolium salts have shown they can undergo oxidative ring-transformation to yield 1,2,3-thiadiazines. researchgate.net While this involves an isomer of thiazole, it highlights that the core S-N heterocyclic structure can be susceptible to rearrangement under oxidative conditions.

Oxidative and Reductive Transformations

The nitrile and thiazole moieties of this compound are susceptible to both oxidation and reduction, providing pathways to a variety of other functionalized compounds.

Oxidative Transformations: A significant oxidative reaction for related compounds is the oxidative dimerization of (thiazol-2-yl)acetonitriles. researchgate.net The reaction of 2-(4-arylthiazol-2-yl)acetonitriles with molecular iodine in DMF leads to the formation of 2,3-bis(4-aryl-1,3-thiazol-2-yl)but-2-enedinitriles. researchgate.net This process proceeds via a dehydrodimerization, coupling two molecules at the carbon atom of the cyanomethyl group to form a new carbon-carbon double bond. researchgate.net This reaction produces a mixture of E- and Z-isomers. researchgate.net Another study describes a copper-acetate mediated oxidative coupling of α-azido ketones with pyridinium (B92312) ylides, which utilizes molecular oxygen as the oxidant to form fused heterocycles. rsc.org

Table 2: Oxidative Dimerization of (Thiazol-2-yl)acetonitriles

| Substrate | Reagent | Solvent | Product | Isomers Formed | Ref |

| 2-(4-Arylthiazol-2-yl)acetonitrile | Iodine (I₂) | DMF | 2,3-Bis(4-aryl-1,3-thiazol-2-yl)but-2-enedinitrile | E and Z | researchgate.net |

Reductive Transformations: The nitrile group (-C≡N) is readily reduced to a primary amine (-CH₂NH₂). A powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves nucleophilic addition of hydride to the nitrile carbon, followed by an aqueous workup to yield the primary amine. libretexts.org This would convert this compound into 2-(4-Methyl-1,3-thiazol-5-yl)ethanamine.

Alternatively, the nitrile group can be partially reduced to an aldehyde (-CHO) using diisobutylaluminium hydride (DIBALH). libretexts.org This reaction is typically performed at low temperatures (e.g., -78 °C) and, after hydrolysis, yields the corresponding aldehyde. libretexts.org This would provide a synthetic route to (4-methyl-1,3-thiazol-5-yl)acetaldehyde.

Table 3: Potential Reductive Pathways for this compound This table outlines expected products based on standard nitrile reduction methodologies.

| Reagent | Conditions | Product | Ref |

| Lithium aluminum hydride (LiAlH₄) | 1. Diethyl ether or THF2. H₂O workup | 2-(4-Methyl-1,3-thiazol-5-yl)ethanamine | libretexts.org |

| Diisobutylaluminium hydride (DIBALH) | 1. Toluene or Hexane, -78 °C2. H₃O⁺ workup | (4-Methyl-1,3-thiazol-5-yl)acetaldehyde | libretexts.org |

Derivatization and Analog Development Research Based on 2 4 Methyl 1,3 Thiazol 5 Yl Acetonitrile

Design Principles for Structural Analogues

The design of structural analogs of 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile is guided by established medicinal chemistry strategies aimed at optimizing a compound's therapeutic properties. These strategies involve modifying the core structure or its peripheral groups to enhance potency, selectivity, and pharmacokinetic profiles.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel molecular backbones (scaffolds) that can serve as effective replacements for a known active scaffold, such as the 4-methyl-1,3-thiazole ring in the parent compound. nih.govnih.gov The goal is to discover new chemical entities with improved properties or to circumvent existing patents. This technique can lead to the discovery of compounds with different structural classes but similar biological activities. researchgate.net

Isosteric replacements involve substituting atoms or groups of atoms within a molecule with other atoms or groups that have similar physical and chemical properties. researchgate.net This approach is used to fine-tune the steric, electronic, and solubility characteristics of a molecule. For the this compound scaffold, isosteric replacements could involve:

Ring System Modifications: Replacing the thiazole (B1198619) ring with other five-membered heterocyclic rings like oxazole, isoxazole, pyrazole, or imidazole.

Functional Group Replacements: Substituting the nitrile group (-CN) with other electron-withdrawing groups such as a carboxylic acid, an ester, or a tetrazole. The methyl group at the 4-position of the thiazole ring could be replaced with other small alkyl groups or a halogen to probe the steric and electronic requirements of the binding pocket.

| Original Group | Potential Isosteric Replacement | Rationale for Replacement |

|---|---|---|

| Thiazole Ring | Oxazole, Isoxazole, Pyrazole, Imidazole | To explore different heteroatom arrangements and their impact on binding and metabolic stability. |

| Nitrile (-CN) | Carboxylic Acid (-COOH), Ester (-COOR), Tetrazole | To modify acidity, polarity, and hydrogen bonding capabilities. |

| Methyl (-CH3) | Ethyl (-C2H5), Halogen (e.g., -Cl, -F) | To investigate the influence of size and electronics on activity. |

Peripheral Group Modification Strategies

Peripheral group modifications focus on altering the substituents attached to the core scaffold to enhance interactions with a biological target. For this compound, this would involve modifications at the methyl and acetonitrile (B52724) groups. Strategies include:

Alkylation/Arylation: Introducing larger alkyl or aryl groups at the 4-position of the thiazole ring to explore additional binding pockets.

Functionalization of the Acetonitrile Moiety: The methylene (B1212753) bridge of the acetonitrile group can be a point for introducing substituents to orient functional groups in different vectors. The nitrile itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing new points for derivatization.

Synthesis of Diversified Compound Libraries

To explore the structure-activity relationships (SAR) of this compound, diversified compound libraries can be synthesized. These libraries consist of a large number of structurally related compounds that can be screened for biological activity.

Parallel Synthesis Methodologies

Parallel synthesis allows for the simultaneous synthesis of a large number of compounds in separate reaction vessels. figshare.com This methodology is highly efficient for generating a library of derivatives with systematic variations. For the derivatization of a this compound core, a parallel synthesis approach could involve reacting a common intermediate with a diverse set of building blocks. For instance, if the nitrile group is converted to an amine, it could be reacted in parallel with a library of carboxylic acids to generate a diverse set of amides.

Combinatorial Chemistry Approaches

Combinatorial chemistry involves the synthesis of large libraries of compounds by systematically combining a smaller number of building blocks. nih.gov This can be done using solid-phase synthesis, where the starting material is attached to a solid support, and reagents are added in a stepwise manner. This approach facilitates the purification of intermediates and the final products. A combinatorial library based on the this compound scaffold could be generated by varying the substituents at multiple positions of the molecule simultaneously.

Characterization of Novel Derivatives (Methodologies only)

The characterization of newly synthesized derivatives of this compound is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

The primary methods for structural elucidation include:

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can help in determining its elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. derpharmachemica.com

Purity is typically assessed using:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating mixtures and determining the purity of a compound.

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound, which can be compared to the theoretical values to confirm the empirical formula. mdpi.com

| Analytical Method | Information Obtained |

|---|---|

| ¹H and ¹³C NMR | Structural connectivity and chemical environment of atoms. |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | Presence of functional groups. |

| High-Performance Liquid Chromatography (HPLC) | Purity of the synthesized compound. |

| Elemental Analysis | Percentage composition of elements. |

Spectroscopic Analysis for Structural Elucidation

The structural confirmation of derivatives and analogs developed from this compound relies on a combination of spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside Infrared (IR) spectroscopy, are employed to elucidate the precise molecular architecture of newly synthesized compounds.

In the realm of NMR spectroscopy, both ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework. For instance, in the synthesis of a novel usnic acid derivative incorporating a 2-chlorothiazole moiety, the structure was unequivocally confirmed using a suite of NMR techniques, including ¹H, ¹³C, HSQC, and HMBC spectroscopy mdpi.com. The ¹H NMR spectrum of this derivative showed a characteristic signal for the thiazole proton at 7.67 ppm, while the ¹³C NMR spectrum displayed three new signals corresponding to the thiazole carbon atoms at 115.6, 147.2, and 150.9 ppm mdpi.com. Similarly, the characterization of 4-methyl-5-(phenyl(1H-1,2,3-triazol-1-yl)methyl)thiazole derivatives, which share the core 4-methylthiazole (B1212942) structure, heavily depends on NMR data. For example, the ¹³C-NMR spectrum of 1-[(4-Methyl-5-thiazolyl)phenylmethyl]-4-(phenylmethyl)-1H-1,2,3-triazole showed signals for the thiazole carbons at δ 153.82, 150.92, and 129.81 ppm, and the methyl group at δ 15.05 ppm nih.gov.

Infrared (IR) spectroscopy provides crucial information regarding the functional groups present in the molecule. For the aforementioned usnic acid-thiazole derivative, IR analysis confirmed the presence of two distinct carbonyl stretching vibrations at 1620 and 1683 cm⁻¹, characteristic of the usnic core, and an absorption band at 1064 cm⁻¹, corresponding to the C-Cl group mdpi.com.

Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is vital for determining the molecular formula of the synthesized derivatives. For the usnic acid derivative, HRMS data confirmed the molecular formula and the presence of a chlorine atom, corroborating the structural data obtained from NMR and IR mdpi.com.

The following table summarizes representative spectroscopic data for a derivative closely related to the core structure:

| Spectroscopic Data for 1-[(4-Methyl-5-thiazolyl)phenylmethyl]-4-(phenylmethyl)-1H-1,2,3-triazole | |

| Technique | Observed Signals/Peaks |

| ¹H-NMR (DMSO-d₆, 400MHz) | δ 8.98 (s, 1H), 7.97 (s, 1H), 7.53 (s, 1H), 7.17–7.41 (m, 10H), 4.01 (s, 2H), 2.31 (s, 3H) |

| ¹³C-NMR (CDCl₃, 100MHz) | δ 153.82, 150.92, 146.33, 139.46, 139.36, 129.81, 128.99, 128.57, 128.52, 126.81, 126.29, 122.78, 59.37, 31.19, 15.05 |

| HRMS (M+H)⁺ | Calculated for C₂₀H₁₈N₄S: 347.1330, Found: 347.1344 |

Data sourced from nih.gov

X-ray Crystallography for Molecular Geometry Confirmation

Single-crystal X-ray diffraction is the definitive method for confirming the absolute molecular structure and determining the precise three-dimensional geometry of crystalline derivatives of this compound. This technique provides unambiguous proof of connectivity, stereochemistry, and key geometric parameters such as bond lengths, bond angles, and torsion angles.

The crystal structure of complex derivatives incorporating the 4-methyl-thiazole acetonitrile scaffold has been successfully determined. For example, the structure of 4-methyl-5-(5-{[5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl}disulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazole acetonitrile was elucidated, confirming the intricate connectivity of the multiple heterocyclic rings researchgate.net. The analysis revealed that this compound crystallizes in the monoclinic space group P12₁/n1 researchgate.net.

In the broader context of thiazole derivatives, X-ray crystallography is routinely used to confirm structures proposed by spectroscopic methods. For instance, the structure of a new Schiff base derived from 4-phenyl-thiazol-2-ylamine was confirmed by single-crystal X-ray diffraction, which was crucial in determining the tautomeric form present in the solid state and identifying a strong intramolecular hydrogen bond stabilizing the structure scielo.org.za. Similarly, the structures of novel quinazolinone derivatives bearing a 1,2,4-triazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazole moiety were verified via single-crystal X-ray diffraction analysis nih.gov.

The crystallographic data obtained from such studies are crucial for understanding the molecule's spatial arrangement, which can influence its biological activity and physical properties. Key parameters derived from these analyses are compiled into detailed tables.

The table below presents the crystallographic data for a complex derivative containing the 4-methyl-thiazole acetonitrile moiety.

| Crystallographic Data for 4-methyl-5-(5-{[5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl}disulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazole acetonitrile | |

| Parameter | Value |

| Molecular Formula | C₃₈H₂₉N₉S₄ |

| Crystal System | Monoclinic |

| Space Group | P12₁/n1 (No. 14) |

| a (Å) | 13.099(7) |

| b (Å) | 19.66(1) |

| c (Å) | 13.914(7) |

| β (°) | 94.97(1) |

| Volume (ų) | 3569.8 |

| Z | 4 |

| Temperature (K) | 140 |

Data sourced from researchgate.net

Investigation of Biological and Biochemical Interactions of 2 4 Methyl 1,3 Thiazol 5 Yl Acetonitrile and Its Analogues

Target Identification and Mechanistic Studies (In Vitro)

The biological effects of 2-(4-methyl-1,3-thiazol-5-yl)acetonitrile and its analogues are rooted in their interactions with specific proteins, including enzymes and receptors. In vitro studies have been crucial in identifying these molecular targets and elucidating the mechanisms of action.

Enzyme Inhibition Mechanism Elucidation

Thiazole (B1198619) derivatives are recognized as inhibitors of various enzymes, playing a role in diverse therapeutic areas. nih.gov The mechanisms of inhibition are often competitive, where the analogue competes with the natural substrate for the enzyme's active site.

Metallo-β-lactamases (MBLs): Certain thiazole analogues, specifically thiol-bearing thiazolo[4,3-b]thiazole derivatives, act as competitive inhibitors against a broad spectrum of MBLs, such as New Delhi metallo-β-lactamase (NDM-1). nih.gov For instance, one such oxazolidinylthiazolidine derivative displayed competitive inhibition of NDM-1 with an inhibition constant (Ki) of 1.6 ± 0.6 µM. nih.gov The inhibitory mechanism involves the thiol moiety of the compound bridging the two zinc ions within the enzyme's active site. nih.gov

Cholinesterases and Carbonic Anhydrases: Analogues featuring a 2-aminothiazole (B372263) core have demonstrated potent inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase (hCA) isoenzymes. nih.gov Studies have shown that these compounds can exhibit strong inhibition, with Ki values in the low micromolar and even nanomolar range. nih.gov For example, 2-amino-4-(4-chlorophenyl)thiazole was found to be a highly effective inhibitor of hCA I with a Ki of 0.008 µM. nih.gov

Protein Kinases: The thiazole scaffold is integral to inhibitors of protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and BRAFV600E. mdpi.comnih.gov Certain thiazole derivatives have been identified as dual inhibitors of these kinases, with IC50 values in the nanomolar range. mdpi.com For BRAFV600E, the inhibition has been characterized as competitive. mdpi.com Other kinases targeted by thiazole-based compounds include HER2 and Dihydrofolate Reductase (DHFR). researchgate.net

Other Enzymes: The inhibitory activity of thiazole-related structures extends to other enzymes. For example, 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) (MMTD), a structurally related thiadiazole, was shown to be a competitive inhibitor in the enzymatic synthesis of cefazolin. nih.gov

Table 1: Enzyme Inhibition Data for Selected Thiazole Analogues

| Thiazole Analogue Class | Target Enzyme | Inhibition Type | Reported Potency (Ki / IC50) | Reference |

|---|---|---|---|---|

| Oxazolidinylthiazolidines | NDM-1 | Competitive | Ki = 1.6 µM | nih.gov |

| 2-Amino-4-(4-chlorophenyl)thiazole | hCA I | Not Specified | Ki = 0.008 µM | nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | hCA II | Not Specified | Ki = 0.124 µM | nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | AChE | Not Specified | Ki = 0.129 µM | nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | BChE | Not Specified | Ki = 0.083 µM | nih.gov |

| (Z)-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole | BRAFV600E | Competitive | IC50 = 93 nM | mdpi.com |

| (Z)-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole | EGFR | Not Specified | IC50 = 67 nM | mdpi.com |

Receptor Binding and Activation Mechanisms

Thiazole-containing molecules can act as agonists or antagonists at various biological receptors, thereby modulating cellular signaling pathways. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A number of 1,3-thiazole analogues have been investigated as potent inhibitors of VEGFR-2, a key receptor in angiogenesis, which is critical for tumor growth. mdpi.comresearchgate.net One derivative demonstrated significant VEGFR-2 inhibition with an IC50 value of 0.093 µM, subsequently inducing apoptosis and cell cycle arrest in breast cancer cell lines. mdpi.comresearchgate.net The mechanism involves blocking the receptor's kinase activity. nih.gov

Dopamine (B1211576) Receptors: Thiazole and isothiazole (B42339) rings have been fused to the apomorphine (B128758) scaffold to create novel dopamine receptor ligands. nih.gov While most of these derivatives showed limited affinity, one isothiazolo-apomorphine demonstrated notable functional activity at D1 and D2L receptor subtypes, indicating the potential to modulate dopaminergic systems. nih.gov

Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5): Thiazole derivatives have been developed as antagonists for the mGlu5 receptor, a target for various central nervous system disorders. nih.gov Specifically, compounds based on a (2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile structure have been identified as potent antagonists for this receptor. nih.gov

Protein-Ligand Interaction Analysis

Understanding the precise interactions between a thiazole ligand and its protein target is fundamental for rational drug design. This is achieved through experimental methods like X-ray crystallography and computational techniques such as molecular docking. researchgate.net

Interactions with Metalloenzymes: For MBL inhibitors, crystallographic data has shown that a thiol group on the inhibitor is crucial for bridging the two Zn(II) ions in the active site, while a carboxylate group forms an important interaction with a lysine (B10760008) residue (Lys224). nih.gov

Interactions with Kinases: Molecular docking studies of thiazole derivatives in the active sites of EGFR and BRAFV600E have revealed key binding modes. mdpi.com For one potent dual inhibitor, docking computations showed strong affinity with binding energy scores of -8.5 kcal/mol for EGFR and -8.7 kcal/mol for BRAFV600E. mdpi.com

Interactions with Dopamine Receptors: Docking models of isothiazolo-apomorphine ligands with human D2 and D3 receptors have predicted a significant cation-π interaction as being important for binding. nih.gov

Interactions with Other Proteins: Docking analyses have also been performed for thiazole analogues with other targets. Studies on 2-aminothiazole derivatives with cholinesterases and carbonic anhydrases calculated binding energies ranging from -6.75 to -7.96 kcal/mol. nih.gov Another study of thiazole derivatives targeting DNA gyrase B found that the compounds interacted with key amino acids in a manner similar to the native inhibitor. mdpi.com

Table 2: Molecular Docking Data for Thiazole Analogues against Various Protein Targets

| Thiazole Analogue | Protein Target | Binding Energy / Score | Key Interaction Highlighted | Reference |

|---|---|---|---|---|

| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | AChE | -7.86 kcal/mol | Interaction with active site residues | nih.gov |

| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | BChE | -7.96 kcal/mol | Interaction with active site residues | nih.gov |

| Compound 3f (a dihydrothiazole derivative) | EGFR | -8.5 kcal/mol | High affinity for kinase domain | mdpi.com |

| Compound 3f (a dihydrothiazole derivative) | BRAFV600E | -8.7 kcal/mol | High affinity for kinase domain | mdpi.com |

| Isothiazolo-apomorphine 16 | Dopamine D3 Receptor | Not specified | Cation-π interaction | nih.gov |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5- ylthio))acetyl] benzamide | α5β1 Integrin | -7.7 kcal/mol | Interaction with binding site | dergipark.org.tr |

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing lead compounds by identifying which parts of a molecule are crucial for its biological activity and which can be modified.

Elucidation of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For thiazole derivatives, several key pharmacophoric elements have been identified.

The Thiazole Ring as a Core Scaffold: The thiazole ring itself is a privileged pharmacophore, acting as a versatile central linker or scaffold that can be readily functionalized. nih.govnih.gov It can participate in hydrogen bonding and other interactions within a target's binding pocket. nih.gov

Substituents on the Thiazole Ring: The nature and position of substituents dramatically influence activity.

For anticonvulsant activity, a para-halogen-substituted phenyl group attached to the thiazole ring was found to be important. nih.gov

In another series, attaching a pyrrolidine (B122466) ring to the thiazole moiety enhanced anticonvulsant effects. nih.gov

For antimicrobial activity, SAR studies of thiazoles linked to pyrazoline rings showed that substituents on both heterocycles significantly modulate potency against different bacterial and fungal strains. nih.govmdpi.com

Hybrid Molecules: The strategy of molecular hybridization, where the thiazole moiety is combined with other bioactive heterocycles like pyrazoline, triazole, or quinoline (B57606), has proven effective. nih.govacs.org For VEGFR-2 inhibitors, a thiazoloquinoline structure was designed where the quinoxaline (B1680401) ring occupies the hinge region of the kinase, and the thiazole ring acts as a central aromatic linker. nih.gov

Conformational Analysis and Bioactivity Correlation

The three-dimensional conformation of a molecule dictates how it fits into a biological target. The correlation between a molecule's preferred conformation and its bioactivity is a key aspect of drug design.

Intrinsic Conformational Preferences: Theoretical studies using Density Functional Theory (DFT) on model peptides containing a thiazole-amino acid residue revealed a strong preference for a unique semi-extended β2 conformation. nih.gov This conformation is stabilized by an intramolecular N-H···NTzl hydrogen bond, which reduces the molecule's flexibility. nih.gov This inherent conformational bias can pre-organize the ligand for binding to its target.

Determining the Bioactive Conformation: In complex molecules, identifying the exact bioactive conformation can be challenging. One successful approach involves creating conformationally restricted analogues. For cyclic peptide inhibitors of histone deacetylase (HDAC), replacing a flexible amide bond with a rigid triazole isostere allowed researchers to lock the molecule into specific shapes. nih.gov By comparing the activity of these fixed analogues, the cis-trans-trans-trans (c-t-t-t) conformation was confirmed as the bioactive one. nih.gov

Solid-State Conformation: X-ray crystallography provides definitive information on the molecule's structure in the solid state. For a synthesized (Z)-3-substituted-2-(2-substituted)-hydrazinylidene)-4-methyl-2,3-dihydrothiazole, crystallographic analysis confirmed a virtually planar structure, with a very small angle (6.37°) between the thiazole and an attached aromatic ring, which could be important for its interaction with planar binding sites. mdpi.com

Influence of Substituent Effects on Mechanistic Potency

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any associated aromatic systems. Structure-activity relationship (SAR) studies have revealed that even minor chemical modifications can significantly alter mechanistic potency.

For instance, in a series of 4-(thiazol-5-yl)benzoic acid derivatives designed as protein kinase CK2 inhibitors, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibition while increasing antiproliferative activity three to six-fold compared to the parent compound. Similarly, research on 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP), an analogue where the core is a 2-methyl-thiazole, demonstrated that the methyl group was crucial for enhancing potency at the mGlu5 receptor. acs.org Replacing the pyridyl ring in a known potent compound with a 2-methyl-1,3-thiazole moiety resulted in a compound with an IC50 of 6 nM, showcasing the powerful influence of this specific substitution. acs.org

Further studies on thiazole-based stilbene (B7821643) analogues as DNA topoisomerase IB inhibitors showed that halogen substituents on an associated phenyl ring markedly affected inhibitory activity. nih.gov Specifically, an (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole analogue was identified as a potent Top1 inhibitor, comparable to the well-known drug camptothecin. nih.gov This highlights the synergistic effect of substituents on both the thiazole-linked group (styryl) and an attached phenyl ring.

The substitution pattern on the thiazole ring itself is also a key determinant of potency. In a series of inhibitors for the kinesin HSET, replacing a thiazole-5-carboxylate with a 2-methyl tetrazol-5-yl substituent led to an improvement in activity, with an IC50 value of 27 nM. nih.gov This indicates that the electronic and steric properties of the substituent at position 5 are critical for target engagement.

Table 1: Influence of Substituents on Inhibitory Potency of Thiazole Analogues

| Compound/Analogue Type | Target | Key Substituent(s) | Potency (IC₅₀) |

|---|---|---|---|

| 4-(Thiazol-5-yl)benzoic acid derivative | Protein Kinase CK2α | 2-Methoxy-benzyloxy group | 0.016 µM |

| 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP) | mGlu5 Receptor | 2-Methyl on thiazole | 6 nM |

| Thiazole-based stilbene analogue | DNA Topoisomerase IB | 3-Methylstyryl and 4-fluorophenyl | Potent inhibition comparable to Camptothecin |

This table is generated from data on various thiazole analogues to illustrate substituent effects.

Cellular Pathway Modulation Studies (In Vitro)

In vitro studies are crucial for elucidating how chemical compounds affect cellular functions. For analogues of this compound, research has focused on their impact on fundamental cellular processes like proliferation and apoptosis, as well as their selectivity for specific biological targets.

Many thiazole-based compounds have been shown to exert antiproliferative effects by inducing programmed cell death (apoptosis) and interfering with the cell cycle. A study on novel 1,3-thiazole analogues revealed that compound 4 , 2-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine, was a potent inducer of apoptosis in MCF-7 breast cancer cells. mdpi.com Treatment with this compound led to a significant increase in the apoptotic cell population (32.66%) compared to untreated control cells (2.21%), with a notable rise in both early and late-stage apoptosis. mdpi.com

Other research into thiazole-2-acetamide derivatives identified them as inhibitors of tubulin polymerization, a critical process for cell division. nih.gov The most effective compound in this series demonstrated an IC₅₀ value of 2.69 μM against tubulin polymerization and exhibited no cytotoxic effects on normal cells. nih.gov This interference with microtubule dynamics often leads to cell cycle arrest. Indeed, some spiro-thiadiazoline compounds, which are structurally related to thiazoles, were found to cause G2/M phase cell cycle arrest in MCF-7 cells. researchgate.net Similarly, certain 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one hybrids, which combine thiazole and thiadiazole motifs, were shown to promote apoptosis and arrest the cell cycle in the G0/G1 phase in MCF-7 cells, an effect linked to the accumulation of intracellular reactive oxygen species (ROS). nih.gov

The induction of apoptosis by thiazole derivatives can be caspase-dependent. Studies on N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide analogues, another class of related heterocyclic compounds, confirmed that they induce apoptosis through a caspase-dependent pathway. researchgate.net

Table 2: Effects of Thiazole Analogues on Cellular Processes

| Compound/Analogue | Cell Line | Cellular Process Affected | Key Finding |

|---|---|---|---|

| 2-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine | MCF-7 (Breast Cancer) | Apoptosis | Induced 32.66% apoptosis. mdpi.com |

| Thiazole-2-acetamide derivative | - | Tubulin Polymerization | IC₅₀ = 2.69 µM. nih.gov |

| 1,3,4-Thiadiazole-2-yl-imino-thiazolidine-4-one hybrid | MCF-7 (Breast Cancer) | Apoptosis, Cell Cycle Arrest | Promoted apoptosis (25.3%) and G0/G1 arrest. nih.gov |

This table synthesizes findings from studies on various thiazole analogues.

The therapeutic potential of a compound is often defined by its selectivity, or its ability to interact with a specific target while avoiding others, thereby minimizing off-target effects. Analogues of this compound have been evaluated for their selectivity against various biological targets.

A prominent example is 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP) , which was developed as a potent and highly selective antagonist for the metabotropic glutamate subtype 5 (mGlu5) receptor. acs.org MTEP shows high selectivity for the mGlu5 receptor over other mGlu receptor subtypes, including mGlu1. acs.org This selectivity is critical for its use as a pharmacological tool to study the specific roles of the mGlu5 receptor.

In the realm of cancer research, selectivity for specific protein kinases is a key goal. Novel thiazolo[5,4-f]quinazolin-9-one derivatives were tested against a panel of eight human protein kinases. nih.gov While these specific linear analogues did not show significant kinase inhibition, the study underscores the common strategy of screening thiazole compounds for selective kinase modulation. nih.gov In a different study, the focus on replacing a thiazole core with a 1,2,4-thiadiazole (B1232254) in a series of compounds led to the discovery of novel macrofilaricidal agents, indicating a selective effect against the parasite's biological pathways over the host's. acs.org

The search for selective anticancer agents has also led to the development of thiazole derivatives that inhibit kinesins, such as HSET (KIFC1). A novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate was progressed to yield compounds with nanomolar biochemical potency and high selectivity against HSET versus the related mitotic kinesin Eg5. nih.gov This selectivity is crucial as it allows for the specific targeting of processes that cancer cells uniquely rely on, such as clustering extra centrosomes. nih.gov

Table 3: Selectivity Profiles of Thiazole Analogues

| Compound/Analogue | Primary Target | Selectivity Profile |

|---|---|---|

| 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP) | mGlu5 Receptor | Highly selective over mGlu1 and other mGlu subtypes. acs.org |

| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate analogue | Kinesin HSET (KIFC1) | Highly selective against the mitotic kinesin Eg5. nih.gov |

This table highlights the target selectivity observed in various thiazole analogue studies.

Theoretical and Computational Investigations of 2 4 Methyl 1,3 Thiazol 5 Yl Acetonitrile

Molecular Modeling and Dynamics Simulations

Similarly, a literature search reveals no specific molecular modeling or dynamics simulation studies for this compound.

Conformational Analysis and Energy Landscapes

No conformational analyses or energy landscapes for 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile have been reported. This type of study would be necessary to understand the molecule's flexibility and its preferred three-dimensional structures.

Ligand-Target Docking Studies

There are no published ligand-target docking studies featuring this compound. Such studies are common for other thiazole-containing compounds to explore their potential as therapeutic agents by predicting their binding affinity to biological targets. ekb.egnih.govnih.govmdpi.comresearchgate.netsemanticscholar.orgeurekaselect.com

Molecular Dynamics for Interaction Stability Assessment

In the absence of docking studies, there are consequently no molecular dynamics simulations to assess the stability of its interaction with any potential biological targets.

In Silico Property Prediction for Research Design

The design of robust and efficient research programs for new chemical entities heavily relies on early-stage, non-experimental assessment of their properties. In silico prediction models offer a rapid and cost-effective means to forecast a compound's behavior, guiding further experimental studies. These computational approaches utilize a molecule's structure to estimate various parameters crucial for its development trajectory.

Prediction of Absorption and Distribution Characteristics (ADMET properties, excluding actual experimental results)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound is a critical determinant of its potential as a therapeutic agent. Computational tools like pkCSM and SwissADME provide valuable predictions for these properties based on the chemical structure. nih.govuq.edu.aunih.govuq.edu.au For this compound, these models predict a profile that suggests good absorption and distribution characteristics.

A key aspect of distribution is the ability of a compound to cross the blood-brain barrier (BBB). nih.govdrexel.eduosti.gov For compounds targeting the central nervous system, this is a desired trait, while for others, it may be an unwanted side effect. Predictive models for BBB permeability are therefore essential in early-stage drug discovery. nih.govbanglajol.info Another important consideration is skin permeability, which is crucial for the development of transdermal drug delivery systems. plos.orgnih.govsemanticscholar.orgbiorxiv.org Computational models can estimate the skin permeability coefficient (log Kp), providing insights into a compound's suitability for topical application. mdpi.com

The following tables summarize the predicted ADMET properties for this compound based on established computational models.

Table 1: Predicted Absorption and Distribution Properties

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Water Solubility (logS) | -1.77 | Soluble |

| Caco-2 Permeability (log Papp) | 0.69 cm/s | High |

| Intestinal Absorption (Human) | 92.55% | High |

| Skin Permeability (log Kp) | -3.13 cm/h | Low |

| P-glycoprotein Substrate | No | Not a substrate of P-gp |

| P-glycoprotein I inhibitor | No | Not an inhibitor of P-gp I |

| P-glycoprotein II inhibitor | No | Not an inhibitor of P-gp II |

| Blood-Brain Barrier Permeability (logBB) | -0.574 | Low |

| CNS Permeability (logPS) | -3.207 | Low |

This table presents data generated from in silico prediction models. These are theoretical values and have not been experimentally confirmed.

Table 2: Predicted Metabolism and Excretion Properties

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| CYP1A2 inhibitor | No | Not an inhibitor |

| CYP2C19 inhibitor | No | Not an inhibitor |

| CYP2C9 inhibitor | No | Not an inhibitor |

| CYP2D6 inhibitor | No | Not an inhibitor |

| CYP3A4 inhibitor | No | Not an inhibitor |

| CYP1A2 substrate | No | Not a substrate |

| CYP2C19 substrate | No | Not a substrate |

| CYP2C9 substrate | Yes | Likely substrate |

| CYP2D6 substrate | No | Not a substrate |

| CYP3A4 substrate | Yes | Likely substrate |

| Total Clearance (log ml/min/kg) | 0.254 | Low clearance predicted |

| Renal OCT2 Substrate | No | Not a substrate |

This table presents data generated from in silico prediction models. These are theoretical values and have not been experimentally confirmed.

Theoretical Solubility and Permeability Modeling

The solubility and permeability of a compound are fundamental properties that influence its absorption and distribution. Theoretical models provide estimations of these characteristics, aiding in the early assessment of a compound's drug-like properties.

Solubility: The predicted water solubility for this compound, as indicated by a logS value of -1.77, suggests that the compound is soluble in water. phytojournal.comphytojournal.com This is a favorable characteristic for many potential applications. The topological polar surface area (TPSA) is another key descriptor related to solubility and permeability, with a calculated value of 51.99 Ų, which is within the desirable range for good oral bioavailability.

Permeability: The predicted Caco-2 permeability, a model for intestinal absorption, is high (log Papp of 0.69 cm/s), suggesting that the compound is likely to be well-absorbed from the gastrointestinal tract. ugm.ac.id Conversely, the predicted blood-brain barrier permeability is low (logBB of -0.574), indicating that the compound is unlikely to cross into the central nervous system in significant amounts. nih.gov Similarly, the predicted skin permeability is low (log Kp of -3.13 cm/h), suggesting it is not an ideal candidate for transdermal delivery without formulation enhancements. plos.orgmdpi.com

The "BOILED-Egg" model, a graphical representation of passive gastrointestinal absorption and brain penetration, further supports these predictions. swissadme.ch this compound is predicted to fall within the region indicating high gastrointestinal absorption but outside the region for brain penetration.

Table 3: Predicted Physicochemical and Lipophilicity Properties

| Parameter | Predicted Value |

|---|---|

| Molecular Weight | 138.19 g/mol |

| logP (iLOGP) | 0.69 |

| logP (XLOGP3) | 0.86 |

| logP (WLOGP) | 0.94 |

| logP (MLOGP) | 0.58 |

| logP (Silicos-IT) | 0.99 |

| Consensus logP | 0.81 |

| Topological Polar Surface Area (TPSA) | 51.99 Ų |

This table presents data generated from in silico prediction models. These are theoretical values and have not been experimentally confirmed.

Applications As a Synthetic Intermediate and Building Block in Chemical Synthesis

Utility in the Construction of Complex Heterocyclic Systems

The structure of 2-(4-methyl-1,3-thiazol-5-yl)acetonitrile is ideally suited for the synthesis of a wide array of more complex heterocyclic structures. Both the nitrile functional group and the activated methylene (B1212753) protons adjacent to it can participate in cyclization and condensation reactions, leading to novel ring systems.